N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with 3-bromopyridine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals for their various biological activities.
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole and pyridine derivatives .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-14-6-5-11(8-15(14)21-2)13-10-22-16(19-13)18-12-4-3-7-17-9-12/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCHHZVCQCZRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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